Cas no 2229470-53-3 (3-(4-bromo-3-nitrophenyl)methylazetidine)

3-(4-bromo-3-nitrophenyl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3-nitrophenyl)methylazetidine
- 3-[(4-bromo-3-nitrophenyl)methyl]azetidine
- EN300-1927879
- 2229470-53-3
-
- インチ: 1S/C10H11BrN2O2/c11-9-2-1-7(3-8-5-12-6-8)4-10(9)13(14)15/h1-2,4,8,12H,3,5-6H2
- InChIKey: HBDOSMYVIVWTCZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1[N+](=O)[O-])CC1CNC1
計算された属性
- せいみつぶんしりょう: 270.00039g/mol
- どういたいしつりょう: 270.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.8Ų
3-(4-bromo-3-nitrophenyl)methylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927879-10.0g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1927879-0.05g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1927879-0.1g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1927879-0.25g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1927879-1.0g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1927879-5g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 5g |
$3770.0 | 2023-09-17 | ||
Enamine | EN300-1927879-10g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 10g |
$5590.0 | 2023-09-17 | ||
Enamine | EN300-1927879-2.5g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1927879-0.5g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 0.5g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1927879-5.0g |
3-[(4-bromo-3-nitrophenyl)methyl]azetidine |
2229470-53-3 | 5g |
$3770.0 | 2023-06-01 |
3-(4-bromo-3-nitrophenyl)methylazetidine 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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3-(4-bromo-3-nitrophenyl)methylazetidineに関する追加情報
Comprehensive Overview of 3-(4-bromo-3-nitrophenyl)methylazetidine (CAS No. 2229470-53-3)
3-(4-bromo-3-nitrophenyl)methylazetidine (CAS No. 2229470-53-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo-nitrophenyl and methylazetidine functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and material science.
The molecular structure of 3-(4-bromo-3-nitrophenyl)methylazetidine features a bromine atom and a nitro group attached to a phenyl ring, which is further linked to a methylazetidine moiety. This combination of functional groups imparts distinct chemical properties, making it a versatile building block in organic synthesis. The presence of the bromo and nitro groups enhances its reactivity, enabling precise modifications for targeted applications.
In recent years, the demand for 3-(4-bromo-3-nitrophenyl)methylazetidine has surged due to its role in developing novel therapeutic agents. For instance, it has been explored as a precursor in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Additionally, its application in agrochemicals, such as fungicides and herbicides, highlights its broad utility. The compound's ability to act as a scaffold for designing bioactive molecules aligns with the growing trend of structure-activity relationship (SAR) studies in modern chemistry.
From a market perspective, 3-(4-bromo-3-nitrophenyl)methylazetidine is witnessing increased adoption in research laboratories and industrial settings. The rise of custom synthesis services and the emphasis on green chemistry have further propelled its relevance. Companies specializing in fine chemicals and contract research organizations (CROs) are actively stocking this compound to meet the escalating demand from pharmaceutical and agrochemical sectors.
One of the key advantages of 3-(4-bromo-3-nitrophenyl)methylazetidine is its compatibility with various synthetic methodologies, including cross-coupling reactions and catalytic hydrogenation. These reactions are integral to creating complex molecular architectures, underscoring the compound's importance in medicinal chemistry. Moreover, its stability under standard laboratory conditions ensures ease of handling and storage, making it a preferred choice for researchers.
As the scientific community continues to explore new frontiers in drug development, 3-(4-bromo-3-nitrophenyl)methylazetidine remains a compound of high interest. Its potential to contribute to next-generation therapeutics and sustainable agrochemicals positions it as a valuable asset in the chemical industry. For those seeking reliable sources of this compound, it is essential to partner with reputable suppliers who adhere to stringent quality standards.
In conclusion, 3-(4-bromo-3-nitrophenyl)methylazetidine (CAS No. 2229470-53-3) stands out as a multifaceted chemical entity with wide-ranging applications. Its unique structural features, coupled with its role in advancing scientific research, make it a noteworthy subject of study. Whether for academic investigations or industrial-scale production, this compound continues to play a pivotal role in shaping the future of chemistry and allied fields.
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